molecular formula C14H14FNO B3172600 2-(2-Ethylphenoxy)-5-fluoroaniline CAS No. 946729-43-7

2-(2-Ethylphenoxy)-5-fluoroaniline

Cat. No. B3172600
CAS RN: 946729-43-7
M. Wt: 231.26 g/mol
InChI Key: AJQLUWXGDFPSEB-UHFFFAOYSA-N
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Description

Phenoxy compounds are widely used in various fields due to their unique chemical properties . They are often used as building blocks for the synthesis of bioactive natural products and conducting polymers .


Synthesis Analysis

The synthesis of phenoxy compounds often involves reactions with other chemicals. For instance, 2-ethylhexanol, a relatively inexpensive raw material, can be modified by propoxylation and followed by polyethoxylation to produce a series of 2-ethylhexyl alcohol polyalkoxylates .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various analytical techniques. For example, the molecular formula of 2-[(2-Ethoxyphenoxy)methyl]oxirane is C11H14O3, with an average mass of 194.227 Da .


Chemical Reactions Analysis

Phenoxy compounds can undergo various chemical reactions. For example, reactions of phenolic compounds with formaldehyde have been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, 2-ethylhexanol derivatives are effective, low foaming nonionic surfactants .

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and the biological system it interacts with. For example, β-adrenoceptors are activated by norepinephrine released from sympathetic terminals or epinephrine, leading to various physiological effects .

Safety and Hazards

The safety and hazards of a compound depend on its chemical properties and how it is used. For example, 2-ethylhexanol is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions in the field of phenoxy compounds could involve the development of innovative synthetic methods for the preparation of complex m-aryloxy phenols with functional groups, such as esters .

properties

IUPAC Name

2-(2-ethylphenoxy)-5-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-2-10-5-3-4-6-13(10)17-14-8-7-11(15)9-12(14)16/h3-9H,2,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQLUWXGDFPSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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